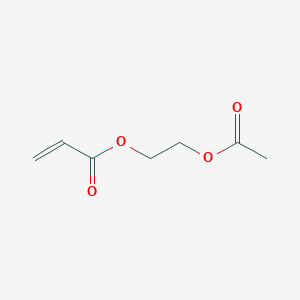
2-Propenoic acid, 2-(acetyloxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-(acetyloxy)ethyl ester, also known as 2-(acetyloxy)ethyl acrylate, is an organic compound with the molecular formula C7H10O4. It is an ester derived from acrylic acid and is commonly used in the production of polymers and copolymers. This compound is known for its reactivity and versatility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 2-(acetyloxy)ethyl ester can be synthesized through the esterification of acrylic acid with 2-(acetyloxy)ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification of acrylic acid with 2-(acetyloxy)ethanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products. The purified ester is collected and stored for further use.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form acrylic acid and 2-(acetyloxy)ethanol.
Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Hydrolysis: Acidic hydrolysis typically involves the use of dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) can be used for addition reactions across the double bond.
Major Products Formed
Polymerization: The major products are polymers and copolymers with varying properties depending on the monomers used.
Hydrolysis: The primary products are acrylic acid and 2-(acetyloxy)ethanol.
Addition Reactions: The products depend on the specific reagents used, such as bromoethyl acrylate or chloroethyl acrylate.
Applications De Recherche Scientifique
2-Propenoic acid, 2-(acetyloxy)ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers with specific properties.
Biology: The compound is used in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: The ester is used in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-(acetyloxy)ethyl ester involves its reactivity as an ester and an unsaturated compound. The ester group can undergo hydrolysis, releasing acrylic acid and 2-(acetyloxy)ethanol. The double bond in the acrylic acid moiety can participate in various addition reactions, making it a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylic Acid:
Ethyl Acrylate: An ester of acrylic acid, it is used in the production of polymers and copolymers with similar applications to 2-(acetyloxy)ethyl acrylate.
Methyl Acrylate: Another ester of acrylic acid, it is used in the production of various polymers and copolymers.
Uniqueness
2-Propenoic acid, 2-(acetyloxy)ethyl ester is unique due to the presence of the acetyloxy group, which imparts specific properties to the resulting polymers and copolymers. This functional group enhances the adhesive properties and chemical resistance of the materials, making them suitable for specialized applications in adhesives, coatings, and sealants.
Propriétés
Numéro CAS |
55231-03-3 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
2-acetyloxyethyl prop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-3-7(9)11-5-4-10-6(2)8/h3H,1,4-5H2,2H3 |
Clé InChI |
UFIOPCXETLAGLR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


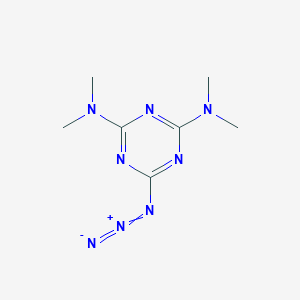
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)
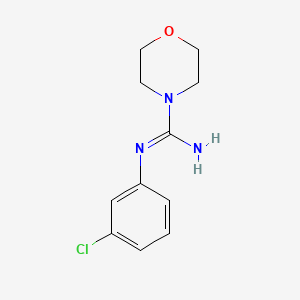
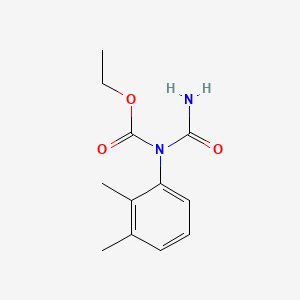
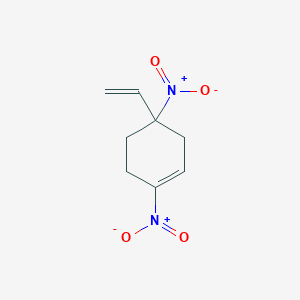
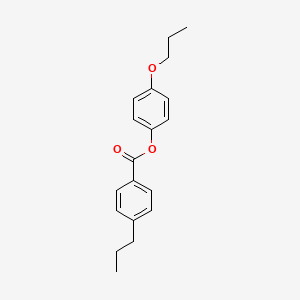
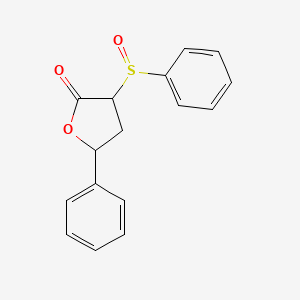
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
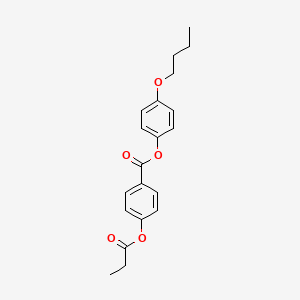
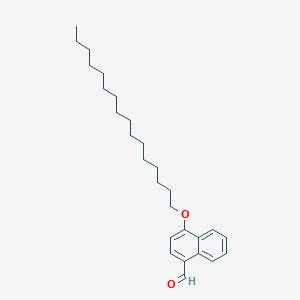
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
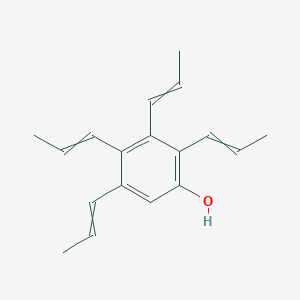
![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
